![molecular formula C20H16Cl2N2O3 B2815469 1-[(2,4-dichlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide CAS No. 320419-67-8](/img/structure/B2815469.png)

1-[(2,4-dichlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

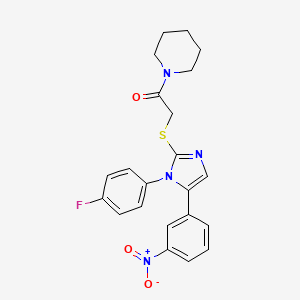

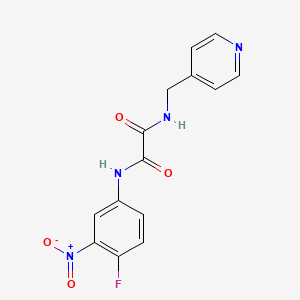

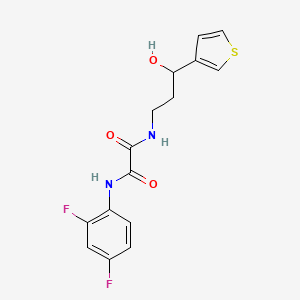

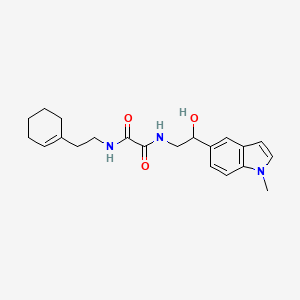

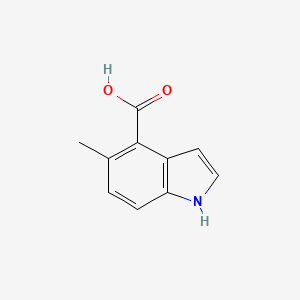

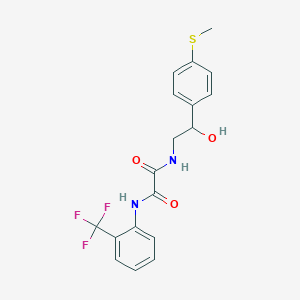

The compound “1-[(2,4-dichlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom. It also has a carboxamide group, which is a common functional group in bioactive molecules .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyridine ring with a carboxamide group at the 3-position. The carboxamide is substituted with a methoxyphenyl group. At the 1-position of the pyridine ring, there is a methyl group substituted with a 2,4-dichlorophenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would need to be determined experimentally .Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of novel compounds with structural similarities to the specified chemical. For instance, Khalifa et al. (2017) detailed the synthesis of novel 1,3-diaryl pyrazole derivatives bearing 2-oxopyridine-3,5-dicarbonitrile, indicating the versatility of related compounds in synthesizing diverse chemical structures for further scientific exploration (Khalifa, Al-Omar, & Nossier, 2017). Similarly, research on anticonvulsant enaminones has contributed to understanding the hydrogen bonding and crystal structures of related compounds, which could inform the development of new materials or pharmaceutical agents (Kubicki, Bassyouni, & Codding, 2000).

Potential Applications

The applications of related chemical structures extend into various fields, including the development of new pharmaceutical agents and materials with unique properties. For instance, the study of novel annulated products from aminonaphthyridinones by Deady and Devine (2006) showcases the potential of similar compounds in creating heterocyclic systems with possible pharmaceutical relevance (Deady & Devine, 2006). Additionally, research on methoxy- and fluorine-substituted analogs of O-1302 for binding affinity to the CB1 cannabinoid receptor by Tobiishi et al. (2007) highlights the exploration of such compounds in developing tracers for medical imaging, pointing to their potential in diagnostic applications (Tobiishi et al., 2007).

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

For example, indole derivatives have been reported to possess diverse biological activities, indicating that they likely interact with multiple biochemical pathways .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Future Directions

properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N2O3/c1-27-16-5-2-4-15(11-16)23-19(25)17-6-3-9-24(20(17)26)12-13-7-8-14(21)10-18(13)22/h2-11H,12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWRZGVYRBCLEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}propanoyl)urea](/img/structure/B2815401.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2815405.png)